molecular formula C7H5ClN2 B041210 3-Chlorophenylcyanamide CAS No. 54507-99-2

3-Chlorophenylcyanamide

Cat. No. B041210
CAS RN: 54507-99-2
M. Wt: 152.58 g/mol
InChI Key: DCMFSSNEAKEHAM-UHFFFAOYSA-N
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Description

3-Chlorophenylcyanamide is a compound that has been studied for its molecular structure and various properties. It is a part of the cyanamide chemical family and has unique physical and chemical characteristics due to its specific molecular arrangement.

Synthesis Analysis

The synthesis of chlorophenylcyanamide compounds often involves complex chemical reactions and procedures. For example, one study details the synthesis of a related compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, highlighting the intricate steps involved in creating these chemicals (Durgun et al., 2016).

Molecular Structure Analysis

The molecular structure of chlorophenylcyanamide derivatives has been a subject of extensive study. For instance, research on 3,5-dichlorophenylcyanamide analyzed its planar structure and bond angles using DFT-B3LYP and MP2 calculations (Badawi & Förner, 2004).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions and properties. For example, a study on a similar compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, discussed its synthesis and the intermolecular interactions that stabilize its structure (Ren et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points and crystal structures, of chlorophenylcyanamide compounds are important for understanding their behavior in different conditions. For example, the synthesis and structure characterization of 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone, another related compound, provided insights into its physical characteristics (Z. Ming-gen, 2008).

Scientific Research Applications

  • Materials Science : DDAB-functionalized graphene oxide treated with 2-chlorophenyl isocyanate improves compatibility with conjugated polymers, potentially enhancing the performance of electronic devices based on polymer composites (Fei Zheng et al., 2017).

  • Pharmaceuticals : N-Benzyl-3-[(chlorophenyl)amino] propanamides exhibit potential as potent and relatively safe anticonvulsants for generalized seizures, with therapeutic indices higher than phenytoin (A. Idris et al., 2011). Also, arylsubstituted halogen(thiocyanato)amides with 4-acetylphenyl fragment demonstrate promising antibacterial and antomycotic properties (V. Baranovskyi et al., 2018).

  • Microbiology : 3-(p-chlorophenyl)thio citronellal is a potent antimicrobial agent with significant bactericidal activity against various pathogenic and spoilage bacteria, showing the highest sensitivity in Gram-positive species, and is non-toxic (Júlia Coswig Goldbeck et al., 2014).

  • Environmental Science : Fiber-optic FT-IR/ATR-spectroscopy effectively monitors the AlCl3-catalyzed reaction of phenyl isocyanate and phenol to diphenyl urethane in chloroform solution, enabling determination of activation energy and concentration profiles (A. Friebe et al., 2007). Also, Fe(III)/O(2) homogeneous photocatalysis reduces the toxicity of chlorophenols in aqueous solutions, offering a cost-effective and environmentally friendly approach for chlorophenol abatement (R. Andreozzi et al., 2011).

  • Chemical Synthesis : The stability of the planar structure of 3,5-dichlorophenylcyanamide is explained by conjugation effects between the cyanamide-NHCN moiety and the phenyl c-C6H5 ring, consistent with an sp2 structure (H. Badawi et al., 2004). Additionally, RhIII polypyridine complexes with phenylcyanamide derivatives show bent bonds with nitrile nitrogen, indicating a bent bond angle of 125.4° (H. Hadadzadeh et al., 2005).

Safety And Hazards

The safety data sheet for cyanamide indicates that it is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer .

properties

IUPAC Name

(3-chlorophenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMFSSNEAKEHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenylcyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AR REZVANI, H Hadadzadeh - 2009 - sid.ir
… (4-Mepcyd), 3,5-dimethylphenylcyanamide (3,5-Me2pcyd),4-methoxyphenylcyanamide (4-MeOpcyd), 3,5-dimethoxyphenylcyanamide (3,5-MeO2pcyd), 3-chlorophenylcyanamide (3-…
Number of citations: 4 www.sid.ir
ML Brader, EW Ainscough, EN Baker… - Journal of the …, 1990 - pubs.rsc.org
… nitrogen N( 1) of the 3-chlorophenylcyanamide anion which asymmetrically bridges the two … The 3-chlorophenylcyanamide cyano nitrogen [Cu-N( 1) 1.950(6) A], the two phenanthroline …
Number of citations: 22 pubs.rsc.org
AR Rezvani, H Esfandiari - Journal of Coordination Chemistry, 2009 - Taylor & Francis
… In contrast, a crystal structure of [{Cu(phen)(3-Clpcyd)(CH 3 CO 2 )} 2 ] · 2H 2 O dimerization is achieved via the terminal nitrogen of the 3-chlorophenylcyanamide anion which …
Number of citations: 2 www.tandfonline.com
RJ Cresswell - 1992 - mro.massey.ac.nz
This thesis is divided into two parts. In Section One studies on the interaction of phenylcyanamides with silver(I) are reported. Section Two describes the results of studies on the …
Number of citations: 2 mro.massey.ac.nz
DT Mapolelo, M Al-Noaimi, RJ Crutchley - Inorganica chimica acta, 2006 - Elsevier
… Thallium salts (Caution: highly toxic) of 3-chlorophenylcyanamide (3-Clpcyd − ), 2,3-dichlorophenylcyanamide (2,3-Cl 2 pcyd − ), 2,4,6-trichlorophenylcyanamide (2,4,6- Cl 3 pcyd), 2,3,4…
Number of citations: 7 www.sciencedirect.com
M Melník, M Kabešovå, M Koman… - Journal of …, 1998 - Taylor & Francis
This review summarizes the data for over nine hundred dimeric Cu(II) coordination compounds. There are several types of the bridges, from which doubly bridges by far prevail. The …
Number of citations: 68 www.tandfonline.com

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